molecular formula C13H12O3 B1297706 Methyl 6-methoxy-2-naphthoate CAS No. 5043-02-7

Methyl 6-methoxy-2-naphthoate

Cat. No.: B1297706
CAS No.: 5043-02-7
M. Wt: 216.23 g/mol
InChI Key: ZLVPRNFYGCBLDS-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-naphthoate (CAS: 5043-02-7) is an aromatic ester with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . It is characterized by a naphthalene backbone substituted with a methoxy group at the 6-position and a methyl ester at the 2-position. Key physical properties include a melting point of 128–129°C, a predicted boiling point of 344.1°C, and a density of 1.166 g/cm³ . This compound is primarily utilized in chiroptical studies, particularly as a fluorescent chromophore for fluorescence-detected circular dichroism (FDCD) due to its robust exciton-coupled circular dichroism (ECCD) signals, even when coupled with nonfluorescent chromophores .

Properties

IUPAC Name

methyl 6-methoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-6-5-9-7-11(13(14)16-2)4-3-10(9)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVPRNFYGCBLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345375
Record name Methyl 6-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-02-7
Record name Methyl 6-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-methoxy-2-naphthoate can be synthesized through the esterification of 6-methoxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives
Methyl 6-methoxy-2-naphthoate serves as an important intermediate in organic synthesis. Its derivatives are utilized in the preparation of various aromatic compounds through reactions such as esterification and Grignard reactions. For example, the compound can be synthesized from 6-hydroxy-2-naphthoic acid via methylation processes, yielding high purity products suitable for further applications .

Case Study: Synthesis of Aromatic Compounds
A study demonstrated the efficient synthesis of this compound from 6-bromo-2-naphthol using a Grignard reagent, achieving a yield of approximately 50% . This method highlights its utility in generating complex aromatic structures that are foundational in various chemical industries.

Pharmaceutical Applications

Bioavailability and Efficacy
this compound has been investigated for its potential pharmacological properties. Its role as a bioactive compound in drug formulations is notable, particularly in enhancing skin permeability for topical applications. Research indicates that compounds with similar structures can improve drug delivery efficiency through the skin barrier .

Case Study: Dermatological Formulations
In dermatological studies, formulations containing this compound were tested for their ability to penetrate skin layers effectively. The findings suggested that this compound could serve as a permeation enhancer, facilitating better absorption of active pharmaceutical ingredients .

Cosmetic Industry

Formulation Stability and Efficacy
The cosmetic industry utilizes this compound for its stabilizing properties in formulations. It acts as an effective ingredient in creams and lotions, contributing to product stability and sensory attributes .

Case Study: Cosmetic Formulation Development
A recent study focused on optimizing cosmetic formulations using response surface methodology, where this compound was included to assess its impact on rheological properties and skin hydration effects. Results indicated significant improvements in product texture and moisturizing capabilities, making it a valuable component in skincare products .

Summary Table of Applications

Application AreaDescriptionCase Studies Referenced
Organic SynthesisIntermediate for synthesizing aromatic compounds
PharmaceuticalEnhances bioavailability in topical formulations
Cosmetic IndustryStabilizes formulations; improves sensory attributes

Mechanism of Action

The mechanism of action of methyl 6-methoxy-2-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the metabolic pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl 6-Methoxy-2-Naphthoate
  • CAS: Not explicitly provided (synthesized in ).
  • Molecular Formula : C₁₄H₁₄O₃.
  • Synthesis: Produced via palladium-catalyzed carbonylation of 2-bromo-6-methoxynaphthalene using ethanol as a nucleophile, yielding 93% .
  • Application : Serves as an intermediate in medicinal chemistry, e.g., for synthesizing Mycobacterium tuberculosis glutamine synthetase inhibitors .
  • Key Difference : The ethyl ester group may confer slightly altered solubility and reactivity compared to the methyl ester, though specific data on its chiroptical properties are lacking.
2.2. Methyl 6-(Dimethylamino)-2-Naphthoate
  • CAS : 5043-06-1.
  • Molecular Formula: C₁₄H₁₅NO₂.
  • Molecular Weight : 229.27 g/mol .
  • Synthesis : Achieved via nucleophilic substitution or amination of the methoxy precursor.
  • Application: Likely used in fluorescence-based assays due to the electron-donating dimethylamino group, which enhances fluorescence quantum yield.
  • Key Difference: The dimethylamino substituent increases polarity and may shift absorption/emission wavelengths compared to the methoxy analog.
2.3. Methyl 6-Amino-2-Naphthoate
  • CAS : 5159-59-1.
  • Molecular Formula: C₁₂H₁₁NO₂.
  • Molecular Weight : 201.22 g/mol .
  • Melting Point : ~162°C .
  • Application : Explored as a pharmaceutical intermediate (e.g., for kinase inhibitors) .
2.4. Methyl 6-Bromo-2-Naphthoate
  • CAS: Not explicitly provided.
  • Synonyms: Methyl 6-bromonaphthalene-2-carboxylate .
  • Application : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.
  • Key Difference: The bromine atom enables further functionalization via halogen-metal exchange or catalysis, distinguishing it from non-halogenated analogs .
2.5. Prop-2-yn-1-yl 6-Methoxy-2-Naphthoate
  • Synthesis : Prepared via esterification of 6-methoxy-2-naphthoic acid with propargyl alcohol under standard conditions .
  • Application : Serves as a click chemistry intermediate for synthesizing triazole-linked inhibitors .
  • Key Difference : The terminal alkyne group allows for Huisgen cycloaddition, enabling modular bioconjugation.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
Methyl 6-methoxy-2-naphthoate 5043-02-7 C₁₃H₁₂O₃ 216.23 128–129 Chiroptical studies (FDCD/ECCD)
Ethyl 6-methoxy-2-naphthoate - C₁₄H₁₄O₃ ~230 - Medicinal chemistry intermediates
Methyl 6-(dimethylamino)-2-naphthoate 5043-06-1 C₁₄H₁₅NO₂ 229.27 - Fluorescence assays
Methyl 6-amino-2-naphthoate 5159-59-1 C₁₂H₁₁NO₂ 201.22 ~162 Pharmaceutical intermediates
Methyl 6-bromo-2-naphthoate - C₁₂H₉BrO₂ ~265 - Cross-coupling reactions

Research Findings and Structural Insights

  • Fluorescence Properties : this compound exhibits superior performance in FDCD due to its low emission polarization interference , enabling accurate stereochemical determination in natural products .
  • Reactivity Trends: Brominated analogs (e.g., Methyl 6-bromo-2-naphthoate) are more reactive in metal-catalyzed reactions, while amino-substituted derivatives (e.g., Methyl 6-amino-2-naphthoate) show enhanced solubility in polar solvents .
  • Thermal Stability : The methoxy and ester groups in this compound contribute to its stability up to 290°C, as inferred from related naphthoic acid derivatives .

Biological Activity

Methyl 6-methoxy-2-naphthoate (C₁₃H₁₂O₃) is an organic compound that serves as a methyl ester derivative of 6-methoxy-2-naphthoic acid. This compound is notable for its aromatic properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and enzymology.

  • Molecular Formula : C₁₃H₁₂O₃
  • Molecular Weight : 216.24 g/mol
  • Melting Point : 128–129 °C

The synthesis of this compound typically involves the esterification of 6-methoxy-2-naphthoic acid with methanol, facilitated by an acid catalyst such as sulfuric acid or hydrochloric acid.

This compound exhibits biological activity primarily through its interactions with specific enzymes and metabolic pathways. It can act as both a substrate and an inhibitor in enzymatic reactions, influencing various biological processes. The compound's unique substitution pattern at the 6-position on the naphthalene ring contributes to its reactivity and biological behavior.

Pharmacological Potential

Research indicates that this compound has potential therapeutic properties. Ongoing studies are exploring its applications in drug development, particularly regarding its interactions with biological targets that may lead to significant pharmacological effects .

Case Studies and Research Findings

  • Photodimerization Studies : this compound has been evaluated for its photodimerization behavior, revealing that it can produce both head-to-tail and head-to-head dimers under UV light exposure. This behavior is influenced by the electronic and steric effects of the methoxy and methyl ester groups, which affect molecular interactions during the photodimerization process .
  • Enantiodifferentiating Reactions : In studies involving modified γ-cyclodextrins, the complexation behavior of this compound was analyzed using UV-visible and fluorescence spectroscopy. The results indicated that the enantioselectivity of photocyclodimerization reactions was significantly affected by the structural modifications of the cyclodextrins used, demonstrating the compound's versatility in supramolecular chemistry applications .
  • Metabolic Studies : Investigations into the metabolism of this compound have shown that it undergoes various transformations in biological systems, leading to the formation of several metabolites. These metabolic pathways are crucial for understanding the compound's pharmacokinetics and potential toxicity .

Comparative Analysis

To better understand this compound's biological activity, a comparison with similar compounds can be insightful:

CompoundStructureBiological Activity
Methyl 1-methoxy-2-naphthoateMethoxy group at position 1Different reactivity profile
Methyl 6-bromo-2-naphthoateBromo group at position 6Potentially different pharmacological effects
Methyl 6-iodo-2-naphthoateIodo group at position 6Varying interaction with enzymes

The distinct substitution patterns in these compounds lead to differences in their chemical behavior and biological activities, highlighting the importance of structural variations in drug design.

Chemical Reactions Analysis

Reduction and Oxidation

The ester group undergoes selective transformations:

Reduction to Alcohol

Reaction ConditionsReagentsYieldProductSource
Red-Al in anhydrous THFRed-Al85%6-Methoxy-2-naphthylmethanol

Oxidation to Aldehyde

Reaction ConditionsReagentsYieldProductSource
MnO₂ in CH₂Cl₂MnO₂90%6-Methoxy-2-naphthaldehyde

Key Findings :

  • Red-Al selectively reduces the ester to a primary alcohol without affecting the methoxy group .

  • MnO₂ oxidizes the alcohol to an aldehyde efficiently, avoiding over-oxidation to the carboxylic acid .

Photochemical Reactions

Methyl 6-methoxy-2-naphthoate participates in photodegradation and cycloaddition:

Photodecarboxylation

Reaction ConditionsProductsMechanismSource
UV irradiation in aerated solvents6-Methoxy-2-naphthaldehyde, CO₂Singlet-state radical pathway

Notable Observations :

  • Oxygen acts as a quencher, enhancing radical cation formation .

  • CCl₄ increases photodecarboxylation yield by suppressing triplet-state pathways .

Photocyclodimerization

Host SystemEnantioselectivityYieldSource
Modified γ-cyclodextrinsModerate (ee ~40%)65–75%

Implications :

  • Host-guest complexes with γ-cyclodextrins enable stereocontrol during [2+2] cycloaddition .

Alkylation and Functionalization

The naphthalene ring undergoes electrophilic substitution:

O-Alkylation

Reaction ConditionsReagentsYieldProductSource
DMF, NaHCO₃, 3-chloropropanol3-Chloropropanol65%3-Hydroxypropyl-6-methoxy-2-naphthoate

Key Notes :

  • Alkylation occurs at the 4-hydroxy position (if present), requiring protection of the ester group .

  • Sodium iodide enhances nucleophilicity in polar aprotic solvents like DMF .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-methoxy-2-naphthoate, and how are intermediates characterized?

  • Methodology : this compound can be synthesized via esterification of 6-methoxy-2-naphthoic acid using methanol under acidic catalysis. Key intermediates (e.g., brominated derivatives like Methyl 6-bromo-2-naphthoate) are often prepared via electrophilic aromatic substitution. These intermediates are characterized using 1H/13C NMR and FT-IR to confirm regioselectivity and functional group integrity. For example, aromatic Finkelstein reactions on brominated derivatives can yield iodinated analogs for further functionalization .

Q. How should this compound be handled and stored to ensure stability?

  • Safety Protocols :

  • Storage : Store in a tightly sealed container at 2–8°C, protected from light and moisture. Avoid exposure to oxidizing agents .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Ensure adequate ventilation to avoid inhalation of fine particulates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Analytical Workflow :

  • NMR : 1H NMR (δ ~3.9 ppm for methoxy protons; aromatic protons between δ 7.0–8.5 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z = 216.2 for C₁₃H₁₂O₃).
  • Melting Point : Verify purity via melting point analysis (literature range: 270–290°C for related esters) .

Advanced Research Questions

Q. How can this compound be utilized as a fluorescent probe in enzymatic assays?

  • Application : This compound is the oxidation product of 6-methoxy-2-naphthaldehyde in fluorogenic assays for aldehyde dehydrogenase (ALDH) activity.
  • Method :

Prepare a reaction mixture containing NAD⁺ (11.4 mM), sodium phosphate buffer (pH 8.5), and serum/ALDH enzyme.

Monitor fluorescence at λex = 310 nm and λem = 360 nm using a spectrofluorophotometer.

Include 4-methylpyrazole (12 mM) to inhibit alcohol dehydrogenase (ADH) interference .

Q. What computational or crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?

  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key steps:

  • Collect high-resolution X-ray diffraction data.
  • Refine using SHELXL with restraints for methoxy and ester groups.
  • Validate via R-factor convergence (<5%) and electron density maps .
    • DFT Calculations : Optimize geometry using Gaussian or ORCA to predict NMR/IR spectra and compare with experimental data.

Q. How do structural modifications (e.g., hydroxyl vs. methoxy groups) influence the reactivity of this compound in hydrogen-bonding interactions?

  • Comparative Analysis :

  • Replace the methoxy group with hydroxyl (as in 6-hydroxy-2-naphthoic acid) to enhance hydrogen-bonding capacity.
  • Use XRD or solubility studies to assess lattice packing and intermolecular interactions. Hydroxyl derivatives exhibit stronger H-bonding networks, altering solubility and crystal morphology .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?

  • Troubleshooting :

  • Verify sample purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Consider dynamic effects : Methoxy rotation may cause splitting; use variable-temperature NMR to confirm .
  • Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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